2-Bromo-2'-chlorobenzophenone

Übersicht

Beschreibung

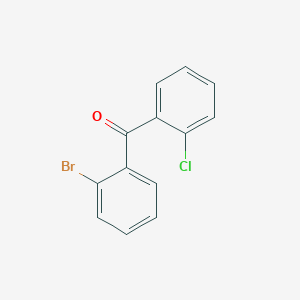

2-Bromo-2’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-2’-chlorobenzophenone can be synthesized through several methods. One common approach involves the bromination and chlorination of benzophenone derivatives. For instance, starting with 2-chlorobenzophenone, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of 2-Bromo-2’-chlorobenzophenone often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2’-chlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzophenones.

Reduction: Formation of 2-bromo-2’-chlorobenzhydrol.

Oxidation: Formation of 2-bromo-2’-chlorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

2-Bromo-2'-chlorobenzophenone is notably used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that lead to the development of various therapeutic agents, particularly those targeting cancer and metabolic disorders.

- Case Study: A study demonstrated that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines, indicating potential for developing new anticancer drugs .

Mechanism of Action:

The compound interacts with biological targets, influencing pathways associated with apoptosis and cellular proliferation. Research has shown that its derivatives can modulate NMDA receptor activity, which is crucial in neuropharmacology .

Organic Synthesis

Utility in Synthesis:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bromine and chlorine substituents facilitate electrophilic aromatic substitution reactions, making it valuable for creating diverse chemical entities.

Synthetic Routes:

Various synthetic pathways have been established to utilize this compound effectively. For instance, it can undergo reactions such as Friedel-Crafts acylation and nucleophilic substitutions to yield functionalized products suitable for further applications .

Material Science

Development of Advanced Materials:

Research indicates that this compound can be employed in the creation of advanced materials with unique properties. Its incorporation into polymers has been studied for applications requiring enhanced thermal stability and optical characteristics.

- Example: The compound has been explored for use in photonic devices due to its ability to absorb and emit light effectively, making it a candidate for optical sensors and coatings .

Dyes and Pigments

Colorant Applications:

The compound's vibrant color properties allow it to be utilized in the production of dyes and pigments. These applications extend to textiles, plastics, and other materials where aesthetic qualities are paramount.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is used as a standard or reagent in various detection methods. Its stability and reactivity make it suitable for quality control processes in laboratories.

- Application Example: It has been utilized in chromatographic techniques to separate and quantify other compounds, demonstrating its importance in ensuring product quality .

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 2-Bromo-2’-chlorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-2’-fluorobenzophenone

- 2-Chloro-2’-bromobenzophenone

- 2-Iodo-2’-chlorobenzophenone

Uniqueness

2-Bromo-2’-chlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone structure. This dual halogenation provides distinct reactivity patterns compared to other mono-halogenated benzophenones. The combination of these halogens allows for selective functionalization and diverse chemical transformations .

Biologische Aktivität

2-Bromo-2'-chlorobenzophenone (BCBP) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant case studies associated with BCBP.

BCBP has been shown to participate in various biochemical reactions, particularly those involving enzyme interactions. It is known to undergo nucleophilic substitution reactions and free radical bromination, which are critical for its biological activity.

| Property | Description |

|---|---|

| Molecular Weight | 295.56 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Reactivity | Participates in nucleophilic substitutions |

Cellular Effects

BCBP exhibits multifaceted effects on cellular processes. Research indicates that it can influence cell signaling pathways, gene expression, and metabolic processes. Notably, it has been observed to affect mitochondrial membrane potential, which can lead to alterations in energy production and apoptosis.

Case Study: Apoptosis Induction

In a study examining the cytotoxic effects of BCBP on cancer cell lines, it was found that exposure to varying concentrations resulted in significant apoptosis, as evidenced by increased caspase activity and mitochondrial dysfunction. The study highlighted BCBP's potential as an anticancer agent.

The biological activity of BCBP is primarily attributed to its interaction with specific biomolecules such as enzymes and receptors. The halogen atoms (bromine and chlorine) facilitate the formation of halogen bonds with target molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways |

| Receptor Interaction | Modulates receptor activity affecting signaling |

| Free Radical Formation | Generates reactive intermediates impacting cell function |

Dosage Effects in Animal Models

Research has demonstrated that the effects of BCBP vary significantly with dosage in animal models. At low doses, it may exert minimal toxicity; however, higher doses can lead to substantial changes in cell signaling pathways and metabolic functions.

Metabolic Pathways

BCBP interacts with various metabolic pathways through phase I and phase II reactions. These interactions lead to the formation of metabolites that may exhibit different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of BCBP within biological systems are mediated by specific transporters. Studies suggest that BCBP can accumulate in certain cellular compartments, influencing its localization and biological efficacy.

Comparison with Similar Compounds

BCBP's unique substitution pattern distinguishes it from other bromochlorobenzophenone derivatives. Its distinct chemical reactivity contributes to its specific biological activities compared to structurally similar compounds.

Table 3: Comparison with Similar Compounds

| Compound | Biological Activity |

|---|---|

| 1-Bromo-2'-chlorobenzophenone | Moderate antimicrobial properties |

| 4-Bromo-2'-chlorobenzophenone | Known for enzyme interaction studies |

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVWXJADNYWGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393347 | |

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525561-42-6 | |

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.